molecular formula C17H12FNO4 B6297044 N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide CAS No. 153889-27-1

N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide

Cat. No.: B6297044
CAS No.: 153889-27-1
M. Wt: 313.28 g/mol
InChI Key: MWDRDSUOQMYFRC-UHFFFAOYSA-N
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Description

N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a carboxylic acid group, a fluorobenzyl group, and a phthalimide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide typically involves the reaction of phthalic anhydride with 4-fluorobenzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the phthalimide ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the phthalimide moiety into amines or other reduced forms.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The fluorobenzyl group enhances its binding affinity to target proteins, while the carboxylic acid group facilitates interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Carboxy-1-benzyl)phthalimide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    N-(1-Carboxy-1-(4-chlorobenzyl)phthalimide: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and applications.

Uniqueness

N-(1-Carboxy-1-(4-fluorobenzyl)phthalimide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c18-11-7-5-10(6-8-11)9-14(17(22)23)19-15(20)12-3-1-2-4-13(12)16(19)21/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDRDSUOQMYFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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